molecular formula C15H15NO2 B8304561 6-methoxy-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine

6-methoxy-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B8304561
M. Wt: 241.28 g/mol
InChI Key: VHZGTQCRPVZBDZ-UHFFFAOYSA-N
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Patent
US06620809B2

Procedure details

Under an inert atmosphere, the compound obtained in Step B (3.26 g; 12.77 mmol) is dissolved in 70 ml of anhydrous tetrahydrofuran (6 ml/1 mmol), and then lithium aluminium hydride (5 eq.; 63.85 mmol; 2.42 g) is added in portions at 0° C. The mixture is stirred at ambient temperature for 16 hours, and then the solution is hydrolysed at 0° C. with 2.4 ml of water, 2.4 ml of a 15% sodium hydroxide solution and 7.2 ml of water. The solution is stirred for 30 minutes, and the salts that have formed are filtered off using a Büchner funnel and the solvent is removed under reduced pressure. The crude reaction product is purified by flash chromatography on silica gel (eluant: PE/AcOEt (8/2)). The title product is obtained in the form of a solid.
Name
compound
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:9](=O)[NH:8][C:7]=2[CH:19]=1.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH2:9][NH:8][C:7]=2[CH:19]=1 |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
compound
Quantity
3.26 g
Type
reactant
Smiles
COC=1C=CC2=C(NC(C(O2)C2=CC=CC=C2)=O)C1
Name
Quantity
70 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
2.42 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.2 mL
Type
solvent
Smiles
O
Name
Quantity
2.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution is stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the salts that have formed
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica gel (eluant: PE/AcOEt (8/2))

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=CC2=C(NCC(O2)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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